molecular formula C15H20N2O2 B268957 3-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

3-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

Katalognummer B268957
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: PGGHEEFXTUPEKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPDB and is a member of the benzamide family of compounds.

Wirkmechanismus

The mechanism of action of CPDB involves the inhibition of various cellular pathways such as the PI3K/AKT/mTOR pathway, NF-κB pathway, and MAPK pathway. CPDB also inhibits the activity of various enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. These mechanisms of action result in the inhibition of cancer cell growth, neuroprotection, and analgesia.
Biochemical and Physiological Effects:
CPDB has been shown to have various biochemical and physiological effects such as the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and anti-inflammatory effects. CPDB has also been shown to have analgesic effects by inhibiting the release of pain mediators such as prostaglandins and bradykinin.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CPDB in lab experiments include its high purity, reproducibility, and low toxicity. CPDB is also soluble in various solvents, making it easy to use in various experiments. However, the limitations of using CPDB in lab experiments include its limited stability in aqueous solutions and its potential to form complexes with other molecules, which may affect its activity.

Zukünftige Richtungen

There are several future directions for the study of CPDB. One potential direction is the development of CPDB analogs with improved activity and stability. Another direction is the study of the pharmacokinetics and pharmacodynamics of CPDB in vivo. Additionally, the potential applications of CPDB in other fields such as infectious disease and inflammation should be explored.
In conclusion, CPDB is a promising compound with potential applications in various fields. Its synthesis method is simple, efficient, and reproducible, making it an ideal compound for large-scale synthesis. The mechanism of action of CPDB involves the inhibition of various cellular pathways, resulting in the inhibition of cancer cell growth, neuroprotection, and analgesia. CPDB has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of CPDB, which should be explored to fully realize its potential.

Synthesemethoden

The synthesis of CPDB involves the reaction of N,N-diethylbenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields high purity CPDB. This method is simple, efficient, and reproducible, making it an ideal method for the synthesis of CPDB on a large scale.

Wissenschaftliche Forschungsanwendungen

CPDB has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and analgesia. In cancer research, CPDB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, CPDB has been shown to protect neurons from oxidative stress and reduce inflammation. In analgesia, CPDB has been shown to have potent analgesic effects by inhibiting the release of pain mediators.

Eigenschaften

Produktname

3-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

3-(cyclopropanecarbonylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C15H20N2O2/c1-3-17(4-2)15(19)12-6-5-7-13(10-12)16-14(18)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,16,18)

InChI-Schlüssel

PGGHEEFXTUPEKK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Kanonische SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.